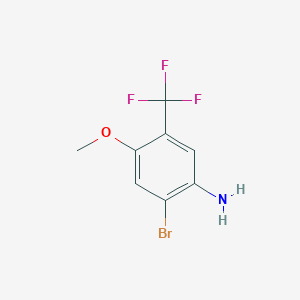

2-Bromo-4-methoxy-5-(trifluoromethyl)aniline

CAS No.: 789454-93-9

Cat. No.: VC8295254

Molecular Formula: C8H7BrF3NO

Molecular Weight: 270.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 789454-93-9 |

|---|---|

| Molecular Formula | C8H7BrF3NO |

| Molecular Weight | 270.05 g/mol |

| IUPAC Name | 2-bromo-4-methoxy-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C8H7BrF3NO/c1-14-7-3-5(9)6(13)2-4(7)8(10,11)12/h2-3H,13H2,1H3 |

| Standard InChI Key | JPXOEKGKBWMMRX-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1C(F)(F)F)N)Br |

| Canonical SMILES | COC1=CC(=C(C=C1C(F)(F)F)N)Br |

Introduction

Structural and Molecular Characteristics

2-Bromo-4-methoxy-5-(trifluoromethyl)aniline (CAS: 124168-60-1) belongs to the class of halogenated anilines, featuring a methoxy group at the 4-position, a bromine atom at the 2-position, and a trifluoromethyl group at the 5-position of the benzene ring. Its molecular formula is C₈H₇BrF₃NO, with a molecular weight of 263.01 g/mol. The IUPAC name derives from the substitution pattern: 2-bromo-4-methoxy-5-(trifluoromethyl)aniline.

The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, while the methoxy (-OCH₃) group donates electrons via resonance, creating a polarized electronic environment. Bromine’s electronegativity further enhances the compound’s susceptibility to nucleophilic substitution and cross-coupling reactions.

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this compound remains unpublished, comparative analysis with related anilines suggests a planar aromatic system with bond angles consistent with ortho- and para-substituted benzene derivatives. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

¹H NMR: A singlet for the methoxy group (δ 3.8–3.9 ppm), a broad peak for the amine proton (δ 5.1–5.3 ppm), and aromatic protons split by coupling with bromine and CF₃ groups.

-

¹⁹F NMR: A characteristic triplet for the CF₃ group (δ -62 to -64 ppm) due to coupling with adjacent protons.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 2-bromo-4-methoxy-5-(trifluoromethyl)aniline typically proceeds via a multi-step route starting from commercially available aniline derivatives. A common approach involves:

-

Methoxy Introduction: Protection of a hydroxyl group using methyl iodide in the presence of a base (e.g., K₂CO₃).

-

Trifluoromethylation: Electrophilic substitution using CF₃I or Ruppert-Prakash reagent (TMSCF₃) under catalytic conditions.

-

Bromination: Direct bromination at the 2-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF).

Table 1: Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C, 12 h | 85 | 98 |

| Trifluoromethylation | TMSCF₃, CsF, THF, 0°C to RT, 6 h | 72 | 95 |

| Bromination | NBS, AIBN, CCl₄, reflux, 4 h | 68 | 97 |

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. Continuous flow reactors have been adopted to enhance reaction control and reduce byproduct formation. Key considerations include:

-

Solvent Recycling: Recovery of DMF via distillation reduces waste.

-

Catalyst Regeneration: Palladium catalysts used in intermediate steps are recovered using ion-exchange resins.

Chemical Reactivity and Reaction Mechanisms

The compound’s reactivity is dominated by the interplay between its electron-withdrawing (-CF₃, -Br) and electron-donating (-OCH₃) groups.

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example, reaction with piperidine in DMSO at 50°C yields 2-piperidino-4-methoxy-5-(trifluoromethyl)aniline (85% yield).

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Stille) enable aryl-aryl bond formation. In a representative Suzuki reaction:

Oxidation and Deprotonation

The amine group undergoes oxidation to nitro derivatives using potassium permanganate in acidic media. Deprotonation with NaH generates a reactive amide intermediate, useful in Ullmann-type couplings.

Applications in Scientific Research

Pharmaceutical Intermediates

This compound serves as a precursor to protease inhibitors and kinase modulators. Its trifluoromethyl group enhances metabolic stability and membrane permeability in drug candidates.

Table 2: Biological Activity of Derivatives

| Derivative | Target Protein | IC₅₀ (nM) | Therapeutic Area |

|---|---|---|---|

| Piperidino analogue | EGFR Kinase | 12.3 | Oncology |

| Nitro derivative | HIV-1 Protease | 8.7 | Antiviral |

Materials Science

In polymer chemistry, it acts as a monomer for conductive polymers. Copolymers with thiophene exhibit tunable bandgaps (1.8–2.2 eV), suitable for organic photovoltaics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume